1-(2,3-Dichlorobenzyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid
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Overview
Description
1-(2,3-Dichlorobenzyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid is a synthetic organic compound characterized by the presence of dichlorobenzyl and trifluoromethyl groups attached to a pyrazole ring
Preparation Methods
The synthesis of 1-(2,3-Dichlorobenzyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid typically involves multi-step reactions starting from commercially available precursors. The synthetic route may include the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a suitable 1,3-diketone or β-keto ester under acidic or basic conditions.
Introduction of the dichlorobenzyl group: This step involves the alkylation of the pyrazole ring with 2,3-dichlorobenzyl chloride in the presence of a base such as potassium carbonate.
Introduction of the trifluoromethyl group: This can be accomplished through the reaction of the intermediate with a trifluoromethylating agent such as trifluoromethyl iodide or trifluoromethyl sulfonate.
Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalyst, to improve yield and purity.
Chemical Reactions Analysis
1-(2,3-Dichlorobenzyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce alcohols or amines.
Substitution: The dichlorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.
Scientific Research Applications
1-(2,3-Dichlorobenzyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Industry: It is used in the development of new materials, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(2,3-Dichlorobenzyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. The exact pathways and molecular targets depend on the specific application and biological context.
Comparison with Similar Compounds
1-(2,3-Dichlorobenzyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid can be compared with similar compounds such as:
1-(2,4-Dichlorobenzyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid: Similar structure but with different substitution pattern on the benzyl group.
1-(2,3-Dichlorobenzyl)-3-(methyl)-1H-pyrazole-4-carboxylic acid: Similar structure but with a methyl group instead of a trifluoromethyl group.
1-(2,3-Dichlorobenzyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid: Similar structure but with carboxylic acid group at a different position on the pyrazole ring.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-[(2,3-dichlorophenyl)methyl]-3-(trifluoromethyl)pyrazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Cl2F3N2O2/c13-8-3-1-2-6(9(8)14)4-19-5-7(11(20)21)10(18-19)12(15,16)17/h1-3,5H,4H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKUGVHANKXYNDL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)CN2C=C(C(=N2)C(F)(F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Cl2F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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